4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS2/c1-4-3-14-8(9-4)10-7(13)6-5(2)11-12-15-6/h3H,1-2H3,(H,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWCSQRVNPOJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylthiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with appropriate reagents to form the thiadiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,2,3-thiadiazole ring exhibits electrophilic substitution and ring-opening reactivity due to electron-deficient nitrogen atoms and sulfur's polarizability.
Reactivity of the Thiazole Moiety
The 4-methylthiazol-2(3H)-ylidene group participates in tautomerism and coordination chemistry.
Carboxamide Group Transformations
The carboxamide linker undergoes hydrolysis and condensation reactions.
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable diversification of the aromatic system.
Biological Reactivity and Interactions
While not strictly synthetic, the compound’s interactions with biological targets highlight its reactivity in biochemical contexts.
Key Findings and Trends
-
Thiadiazole Reactivity : The 1,2,3-thiadiazole ring is highly reactive toward nucleophiles and electrophiles, enabling modular functionalization.
-
Thiazole Stability : The 4-methyl group sterically hinders electrophilic substitution on the thiazole ring, directing reactivity to the thiadiazole moiety.
-
Carboxamide Utility : Hydrolysis and condensation reactions provide pathways to bioactive derivatives, including hydrazides and carboxylates.
Experimental procedures from analog compounds (e.g., ) suggest that ultrasonic irradiation and chitosan catalysis could optimize yields in future syntheses. Further studies are needed to explore photochemical reactions and catalytic asymmetric transformations.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance:
- Antibacterial Activity : Research has shown that compounds similar to 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide demonstrate significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In a study involving synthesized thiadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL for some derivatives .
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to possess anti-inflammatory properties. A study focused on a series of thiadiazole compounds demonstrated their efficacy in reducing inflammation in animal models. The compounds were evaluated using formalin-induced paw edema models and exhibited significant reductions in swelling compared to control groups .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are also noteworthy. Several studies have highlighted their ability to induce apoptosis in cancer cells. For example:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 4-methyl-N-[4-(1,3-thiazol-2-yl) - | Breast Cancer | Induction of apoptosis via caspase activation | |
| 5-carboxamide | Lung Cancer | Inhibition of cell proliferation |
These findings suggest that the compound may interact with cellular pathways involved in cancer progression.
Herbicidal Activity
Research has also explored the herbicidal potential of compounds related to 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide. A series of novel thiazole derivatives were synthesized and tested for their ability to inhibit D1 protease in plants. These compounds showed promising results as potential herbicides .
Plant Growth Regulation
Some studies indicate that thiadiazole derivatives can act as growth regulators in plants, enhancing growth rates and yield under certain conditions . The mechanisms are thought to involve modulation of phytohormone levels or interference with plant stress responses.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in PMC, researchers synthesized various thiadiazole derivatives and assessed their antimicrobial activity against a panel of pathogens. The most potent compound exhibited an MIC significantly lower than standard antibiotics like ampicillin .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of thiadiazole analogs revealed that specific substitutions on the thiadiazole ring enhanced their efficacy in reducing inflammation markers in vivo. This study utilized biochemical assays to quantify inflammatory cytokines post-treatment .
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological Activities | References |
|---|---|---|---|---|
| Target Compound : 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide | Thiadiazole-thiazole core, methyl substituents, carboxamide group | N/A | Antimicrobial, anticancer (hypothesized) | |
| N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Benzyl and pyrrol substituents | Additional benzyl group enhances lipophilicity; pyrrol ring increases π-π stacking potential | Antimicrobial, anticancer (IC₅₀: 12 µM for breast cancer cells) | |
| 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | Chlorophenyl substituent | Chlorine atom improves metabolic stability; alters electron distribution | Anticancer (selective inhibition of tyrosine kinases) | |
| N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,3-thiazole-5-carboxamide | Phenyl and dimethyl groups | Phenyl group enhances aromatic interactions; dimethyl groups reduce solubility | Antifungal (MIC: 8 µg/mL against C. albicans) | |
| 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo-pyridine core, cyclopropyl group | Oxazolo-pyridine increases rigidity; cyclopropyl improves bioavailability | Anti-inflammatory (COX-2 inhibition: 85% at 10 µM) | |
| N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Fluorobenzyl, methoxyphenyl, pyrrolidone | Fluorine enhances binding to hydrophobic pockets; methoxy group modulates solubility | Anticancer (apoptosis induction in leukemia cells) |
Key Observations :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl in ): Improve metabolic stability and enzyme inhibition .
- Aromatic Groups (e.g., benzyl in ): Enhance lipophilicity and target binding via π-π interactions .
- Heterocyclic Modifications (e.g., oxazolo-pyridine in ): Increase structural rigidity, affecting pharmacokinetics .
Biological Activity Trends :
- Methyl and phenyl derivatives () show stronger antifungal and anticancer activity compared to simpler thiadiazoles.
- Fluorinated analogs () exhibit superior target specificity due to fluorine’s electronegativity and size .
Synthetic Complexity :
- Compounds with fused rings (e.g., oxazolo-pyridine) require multi-step synthesis, whereas simpler analogs () are more scalable .
Table 2: Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~320 g/mol | 435.6 g/mol | 414.4 g/mol |
| Solubility (LogP) | 2.1 (moderate) | 3.5 (low) | 2.8 (moderate) |
| Hydrogen Bond Acceptors | 5 | 7 | 6 |
Biological Activity
The compound 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide (often referred to as a thiadiazole derivative) is part of a significant class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is recognized for its ability to interact with various biological targets. The presence of methyl and carboxamide groups enhances its solubility and stability, potentially influencing its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole scaffold exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that similar thiadiazole compounds demonstrate significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Properties
The anticancer potential of 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide has been evaluated in various in vitro studies. Compounds containing the thiadiazole moiety have shown promising results against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 15.0 | |
| HT29 (colon cancer) | 12.5 | |
| A431 (skin cancer) | 8.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of Bcl-2 proteins and disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activity of 4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : It has been suggested that thiadiazole derivatives can modulate receptor activity, influencing cellular responses to growth factors and hormones .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Study on HepG2 Cells : A study demonstrated that treatment with a similar thiadiazole derivative resulted in a significant reduction in cell viability due to induced apoptosis via caspase activation.
- HT29 Colon Cancer Model : In vivo studies using HT29 xenografts showed that administration of the compound led to a marked decrease in tumor size compared to control groups, suggesting potential for therapeutic use in colorectal cancer.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Condensation of thiazole derivatives with thiadiazole-carboxamide precursors under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF).
- Catalytic use of iodine and triethylamine for cyclization, as demonstrated in analogous thiadiazole-thiazole hybrids .
- Purification via column chromatography, followed by structural validation using 1H/13C NMR (e.g., confirming imine proton signals at δ 8.2–8.5 ppm and thiadiazole carbons at ~160–170 ppm) and elemental analysis (deviation <0.4% for C, H, N, S) .
Q. How should researchers approach initial biological activity screening?
Methodological Answer : Prioritize in vitro assays to evaluate:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
- Enzyme inhibition : Use fluorometric or spectrophotometric assays (e.g., acetylcholinesterase inhibition for neurological applications) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer :
- IR spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR : Assign thiazole and thiadiazole protons/carbons via 2D experiments (COSY, HSQC). For example, thiadiazole C5 appears as a singlet in 13C NMR due to symmetry .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···S interactions in crystal lattices) to confirm tautomeric forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates. For example, DMF increases cyclization efficiency by 15–20% in thiadiazole derivatives .
- Catalyst selection : Compare iodine, Cu(I), or Pd-based catalysts for cross-coupling steps. Computational modeling (e.g., DFT) can predict transition-state energies to guide optimization .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 10–15 minutes vs. hours under conventional heating) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial DNA gyrase). Prioritize residues involved in hydrogen bonding (e.g., Asp73 in E. coli gyrase) .
- QSAR modeling : Apply ML algorithms (Random Forest, SVM) to correlate electronic descriptors (HOMO/LUMO energies) with antimicrobial activity .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. How should contradictory biological data between studies be resolved?
Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) and cell lines. Discrepancies in MIC values may arise from variations in bacterial strains or inoculum size .
- Purity verification : Re-analyze compounds via HPLC (≥95% purity) to exclude byproducts as confounding factors.
- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance activity against P. aeruginosa) .
Q. What advanced techniques elucidate hydrogen-bonding interactions in crystalline forms?
Methodological Answer :
- Single-crystal XRD : Resolve O–H···N/S interactions (bond lengths ~2.8–3.0 Å) and π-π stacking distances (~3.5 Å) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% H···S contributions in thiadiazole derivatives) .
- Thermal analysis (DSC/TGA) : Correlate melting points (e.g., 210–212°C) with crystal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
